2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by a boron atom attached to two hydroxyl groups and an organic group. The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . Another reaction involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic esters depend on the specific structure of the organic group attached to the boron atom. For example, phenylboronic acid is a white powder that is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
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Suzuki–Miyaura Coupling
- This is a type of carbon-carbon bond forming reaction widely used in organic chemistry .
- The boronic acid acts as a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- The methods involve the use of a palladium catalyst and a base .
- The outcomes include the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
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Natural Product Syntheses
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Preparation of Metal Complex Catalysts
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Synthesis of Arsole Derivatives
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Preparation of N-Type Polymers
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Synthesis of Inhibitors
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Rhodium-Catalyzed Intramolecular Amination
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Pd-Catalyzed Direct Arylation
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Synthesis of Benzo[b]arsole Derivatives
- Boronic acids can be used in the preparation of these metal complexes .
- The methods involve the reaction of the boronic acid with a metal precursor .
- The outcomes can include catalysts for the Suzuki-Miyaura cross-coupling reactions .
Safety And Hazards
Future Directions
The future directions in the research and application of boronic esters could involve the development of new synthesis methods and the exploration of new reactions. For example, the development of a well-defined protocol for the protodeboronation of alkyl boronic esters could open up new possibilities in organic synthesis .
properties
IUPAC Name |
2-[2-fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BFO4/c1-19(2)20(3,4)26-21(25-19)17-12-16(10-11-18(17)22)24-13-14-6-8-15(23-5)9-7-14/h6-12H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUWXSQBCICTFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC3=CC=C(C=C3)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125152 | |
Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-((4-methoxybenzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
956034-22-3 | |
Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=956034-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-Fluoro-5-[(4-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801125152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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